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Compound of Interest

2,8-Bis(trifluoromethyl)quinolin-4-
Compound Name: |
o

Cat. No.: B1348971

An In-Depth Technical Guide to the Physicochemical Properties of 2,8-
Bis(trifluoromethyl)quinolin-4-ol

Abstract

2,8-Bis(trifluoromethyl)quinolin-4-ol (CAS No: 35853-41-9) is a highly functionalized
heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2]
It serves as a critical intermediate in the synthesis of various bioactive molecules, most notably
the antimalarial drug Mefloquine.[3][4][5] The presence of two electron-withdrawing
trifluoromethyl (CF3) groups on the quinoline scaffold imparts unique electronic properties,
enhances lipophilicity, and improves metabolic stability in its derivatives.[1][2] This guide
provides a comprehensive overview of the core physicochemical properties of 2,8-
Bis(trifluoromethyl)quinolin-4-ol, detailing its structural characteristics, spectral data,
solubility, and acidity. Furthermore, it outlines established protocols for its synthesis and
analytical characterization, offering a vital resource for researchers, scientists, and drug
development professionals.

Molecular Structure and Core Properties

2,8-Bis(trifluoromethyl)quinolin-4-ol is a quinoline derivative characterized by trifluoromethyl
substituents at the C2 and C8 positions and a hydroxyl group at the C4 position.[1] Its chemical
structure is fundamental to its reactivity and utility as a synthetic building block.[1] The potent
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electron-withdrawing nature of the two CFs groups significantly influences the electron density
of the aromatic system and the acidity of the C4 hydroxyl group.[1]

An important structural aspect is the existence of keto-enol tautomerism, where the compound
can exist in equilibrium between the phenol form (quinolin-4-ol) and the keto form (1H-quinolin-
4-one). This is reflected in its dual IUPAC nomenclature: 2,8-bis(trifluoromethyl)quinolin-4-ol
and 2,8-bis(trifluoromethyl)-1,4-dihydroquinolin-4-one.[6][ 7]

Caption: Keto-enol tautomerism of the title compound.

Summary of Physicochemical Data

The key physicochemical properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol are summarized
in the table below for quick reference. These values are critical for designing synthetic routes,
developing analytical methods, and formulating drug products.

Property Value Reference(s)
CAS Number 35853-41-9 [1][6][8]
Molecular Formula C11HsFeNO [1][6][8]
Molecular Weight 281.15 g/mol [1]8]

White to brown-yellow or light
Appearance _ [61[7]
grey crystalline powder

Melting Point 128 - 137 °C [61[71[8]
Boiling Point 305.9 £ 37.0 °C (Predicted) 9]
Density 1.4837 (Estimate) [9]
pKa 5.84 + 0.40 (Predicted) 9]
Purity (Typical) >98.5% (HPLC) [6]

Synthesis Protocol: Combes Cyclization

The synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol is commonly achieved via a Combes
cyclization reaction, which involves the acid-catalyzed condensation of an aniline with a (3-
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diketone.[10] In this specific case, 2-(trifluoromethyl)aniline reacts with ethyl 4,4,4-
trifluoroacetoacetate.[1][8] Polyphosphoric acid (PPA) serves as both the acidic catalyst and
the reaction medium, facilitating the necessary cyclization and dehydration steps at elevated

temperatures.[8][11]
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Caption: General workflow for the synthesis of the title compound.
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Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[8][11]

Reagent Preparation: To a solution of polyphosphoric acid (637.7 mmol), add 2-
(trifluoromethyl)aniline (77.6 mmol).[8]

o Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol) to the mixture.[8]

e Reaction: Stir the reaction mixture vigorously at 150 °C for 3 hours.[8] Monitor the
completion of the reaction using Thin Layer Chromatography (TLC).[8]

o Workup: After completion, allow the mixture to cool slightly and then pour it slowly into a
beaker of iced distilled water with vigorous stirring.[8] A yellow precipitate will form.[8]

e |solation: Collect the yellow solid by vacuum filtration.[8]

 Purification: Wash the collected solid thoroughly with cold distilled water to remove any
residual polyphosphoric acid.[8] The resulting product can be dried under a vacuum. Further
purification is typically not required.[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and structural integrity of the
synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the molecular structure. The following
assignments have been reported for a sample dissolved in DMSO-ds.[8]

e H NMR (400 MHz, DMSO-ds):
o &8.52(d, 1H, H-7, J=8.2 Hz)
o &8.28 (d, 1H, H-5, J=7.2 Hz)

o 0 7.80 (t, 1H, H-6, J=7.9 Hz)
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o &7.30 (s, 1H, H-3)[8]
« 3C NMR (100 MHz, DMSO-ds):

o §163.3 (C-4)

o

5 148.4 (q, C-2, J=67 Hz)

[¢]

5 144.5 (C-5)

[¢]

5 130.0 (g, C-8, J=58 Hz)

[e]

5 127.3 (C-7)

o

& 125.3 (g, C-10, J=276 Hz, -CFs)

[¢]

5 122.6 (g, C-9, J=273 Hz, -CFs3)

[e]

5 121.9 (C-6)

[e]

5119.9 (C-4a)

o

& 101.0 (C-3)[8]

« 19F NMR (376 MHz, DMSO-ds):
o &-58.98 (s, 3F, -CFs at C8)
o &-67.03 (s, 3F, -CFs at C2)[8]

Causality Insight: The significant downfield shifts of the aromatic protons and carbons are a
direct consequence of the electron-withdrawing effects of the two trifluoromethyl groups. The
large coupling constants (J) observed in the 13C NMR for the CFs carbons are characteristic of
carbon-fluorine coupling.

Infrared (IR) Spectroscopy

While specific spectra are not always published in detail, product specification sheets confirm
that the IR spectrum conforms to the expected structure.[6] The characteristic absorptions for
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2,8-Bis(trifluoromethyl)quinolin-4-ol would include:

O-H Stretch: A broad band in the region of 3200-3600 cm~?, characteristic of the hydroxyl
group.

e C=0 Stretch: Due to the keto-enol tautomerism, a strong absorption may be present
between 1650-1700 cm~? corresponding to the quinolinone form.

e C=C and C=N Stretches: Multiple sharp bands in the 1400-1620 cm~? region, indicative of
the aromatic quinoline ring system.[12]

e C-F Stretches: Very strong, intense absorptions typically found in the 1000-1350 cm~?
region, which are characteristic of the trifluoromethyl groups.

Analytical Methodologies

Accurate quantification and purity assessment are critical for research and quality control. High-
Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[6]
[13]
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Caption: General workflow for purity analysis by HPLC-UV.
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Protocol: Purity Determination by HPLC-UV

This is a representative protocol based on standard methods for quinoline analysis.[13][14]

o Standard/Sample Preparation: Accurately weigh and dissolve the 2,8-
Bis(trifluoromethyl)quinolin-4-ol sample in acetonitrile to create a stock solution (e.g., 1
mg/mL). Prepare working standards by serial dilution.

o Chromatographic Conditions:
o Instrument: High-Performance Liquid Chromatograph with a UV detector.[13]

o Column: C18 reverse-phase column (e.g., 5Sum, 4.6mm x 250mm).[13] The C18 stationary
phase is chosen for its excellent retention and separation of moderately nonpolar aromatic
compounds.

o Mobile Phase: A mixture of acetonitrile and water.[13] The exact ratio can be optimized,
often starting with 60:40 (Acetonitrile:Water), run in an isocratic mode.

o Flow Rate: 1.0 mL/min.[13]
o Injection Volume: 10 pL.[13]
o Detection Wavelength: 225 nm.[13]

e Analysis: Inject the prepared sample. The purity is determined by calculating the area
percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

2,8-Bis(trifluoromethyl)quinolin-4-ol is a foundational molecule for the development of
advanced pharmaceuticals and functional materials. Its distinct physicochemical properties,
governed by the quinolinol core and dual trifluoromethyl substituents, make it a versatile
synthetic intermediate. The well-established synthetic routes and robust analytical methods
described herein provide researchers with the necessary tools to effectively utilize this
compound. A thorough understanding of its properties is paramount for leveraging its full
potential in discovering next-generation chemical entities.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Determination_of_Quinoline_Compounds.pdf
https://sielc.com/hplc-method-for-analysis-of-8-hydroxyquinoline
https://www.benchchem.com/product/b1348971?utm_src=pdf-body
https://www.benchchem.com/product/b1348971?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Determination_of_Quinoline_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Determination_of_Quinoline_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Determination_of_Quinoline_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Determination_of_Quinoline_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Determination_of_Quinoline_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Determination_of_Quinoline_Compounds.pdf
https://www.benchchem.com/product/b1348971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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